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Compound of Interest

Compound Name: 6-Chloropiperonyl alcohol

Cat. No.: B2620531 Get Quote

An In-depth Technical Guide to 6-Chloropiperonyl Alcohol for Advanced Research

Introduction and Strategic Overview
6-Chloropiperonyl alcohol, identified by CAS Number 2591-25-5, is a substituted aromatic

alcohol of significant interest in synthetic and medicinal chemistry.[1][2] Its structure, (6-chloro-

1,3-benzodioxol-5-yl)methanol, features a unique combination of a methylenedioxy bridge, a

chlorine substituent, and a primary benzylic alcohol.[1] This trifecta of functional groups makes

it a versatile building block for creating complex molecular architectures and for introducing

specific physicochemical properties into target molecules. For drug development professionals,

the presence of a chlorine atom is particularly noteworthy, as halogenation is a well-established

strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.

[3] This guide provides a comprehensive technical overview of its properties, synthesis,

analysis, and potential applications, intended for researchers and scientists in the chemical and

pharmaceutical fields.

Physicochemical Properties and Structural
Characterization
The precise identification and characterization of 6-Chloropiperonyl alcohol are foundational

for its effective use. Its key physical and chemical properties are summarized below.

Key Properties Summary
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Property Value Source(s)

CAS Number 2591-25-5 [1][4]

Molecular Formula C₈H₇ClO₃ [1][4]

Molecular Weight 186.59 g/mol [1][5]

IUPAC Name
(6-chloro-1,3-benzodioxol-5-

yl)methanol
[1][6]

Appearance White Powder [4]

Melting Point 67.0 - 74.0 °C [4][5]

Boiling Point
317.8 °C (Predicted at 760

mmHg)
[5][6]

Density 1.476 g/cm³ (Predicted) [5]

pKa 13.82 (Predicted) [5]

Spectroscopic Profile for Structural Elucidation
The following sections detail the expected spectroscopic data for verifying the identity and

purity of 6-Chloropiperonyl alcohol.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic

protons will appear as singlets in the aromatic region (~6.8-7.2 ppm). The two protons of the

methylenedioxy group (-O-CH₂-O-) will present as a sharp singlet around 5.9-6.1 ppm. The

benzylic alcohol protons (-CH₂-OH) will appear as a doublet around 4.5-4.7 ppm, coupled to

the hydroxyl proton. The hydroxyl (-OH) proton itself will appear as a broad singlet or a triplet

(depending on solvent and concentration) typically between 2.0-2.5 ppm.[7]

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon atoms of the

aromatic ring will resonate in the 100-150 ppm range, with the carbon bearing the chlorine

atom being significantly influenced. The methylenedioxy carbon will have a characteristic
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peak around 101-102 ppm. The benzylic carbon (-CH₂OH) is expected in the 60-65 ppm

region.[7]

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A strong, broad

absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of

the alcohol, broadened due to hydrogen bonding.[8] The C-O single bond stretch will produce a

strong peak in the fingerprint region, typically around 1030-1230 cm⁻¹.[9] Aromatic C=C

stretching vibrations will be observed as a series of peaks in the 1450-1600 cm⁻¹ range.

2.2.3 Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 186 (for ³⁵Cl) and 188 (for

³⁷Cl) in an approximate 3:1 ratio is expected. The most prominent fragmentation pathway for

primary alcohols is the α-cleavage, which would involve the loss of a hydrogen radical to form a

stable oxonium ion at m/z 185/187, or more significantly, the loss of the CH₂OH group is less

likely. A common fragmentation for benzylic alcohols is the loss of water (M-18), resulting in a

fragment at m/z 168/170.[10][11] GC-MS data confirms major fragments at m/z 186, 151, and

133.[1]

Synthesis and Purification Workflow
While multiple synthetic routes are conceivable, a robust and logical laboratory-scale approach

involves the regioselective chlorination of a suitable precursor followed by reduction. The most

common starting material is piperonal (heliotropin).

Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from the commercially available

piperonal. This pathway is chosen for its high-yield transformations and predictable

regiochemistry.
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Piperonal 6-Chloropiperonal

   Step 1: Chlorination
   Reagent: SO₂Cl₂

   Catalyst: AlCl₃ (Lewis Acid)
   Solvent: DCM 6-Chloropiperonyl alcohol

(CAS: 2591-25-5)

   Step 2: Reduction
   Reagent: NaBH₄

   Solvent: Methanol/Water

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Chloropiperonyl alcohol.

Step-by-Step Experimental Protocol
Step 1: Electrophilic Aromatic Chlorination of Piperonal

Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a

magnetic stirrer, a dropping funnel, and a nitrogen inlet.

Reagent Charging: Dissolve piperonal (1.0 eq) in a dry chlorinated solvent such as

dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum

chloride (AlCl₃) (1.1 eq), to the stirred solution.

Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise via the dropping funnel over 30

minutes, maintaining the temperature at 0 °C. The methylenedioxy group is an ortho-, para-

director, and the position ortho to the aldehyde and meta to the ether oxygen is sterically

hindered, thus directing chlorination to the 6-position.

Reaction & Quenching: Allow the reaction to stir at room temperature for 2-4 hours,

monitoring by TLC. Upon completion, slowly pour the reaction mixture into a beaker of

crushed ice and water to quench.

Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield crude 6-Chloropiperonal.

Step 2: Selective Reduction of 6-Chloropiperonal
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Dissolution: Dissolve the crude 6-Chloropiperonal from Step 1 in methanol or ethanol in a

round-bottom flask.

Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

NaBH₄ is a mild reducing agent that will selectively reduce the aldehyde to a primary alcohol

without affecting the aromatic ring or the chloro-substituent.

Reaction & Quenching: Stir the reaction at room temperature for 1-2 hours until the starting

material is consumed (monitored by TLC). Carefully add water or dilute acid to quench the

excess NaBH₄.

Extraction & Purification: Remove the bulk of the alcohol solvent via rotary evaporation.

Extract the aqueous residue multiple times with ethyl acetate. Combine the organic extracts,

wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Final Purification: Purify the resulting crude solid by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 6-Chloropiperonyl
alcohol as a white solid.

Applications in Drug Discovery and Organic
Synthesis
Alcohols are ubiquitous functional groups in organic synthesis, often serving as versatile

intermediates.[12] 6-Chloropiperonyl alcohol is particularly valuable due to its unique

substitution pattern, offering several strategic advantages in the design of novel bioactive

molecules.

Role as a Synthetic Intermediate
The primary alcohol moiety can be readily transformed into a wide array of other functional

groups, making it a powerful synthetic linchpin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2620531?utm_src=pdf-body
https://www.benchchem.com/product/b2620531?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38525675/
https://www.benchchem.com/product/b2620531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2620531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Synthetic utility of 6-Chloropiperonyl alcohol.

Oxidation: Mild oxidation (e.g., with PCC) can revert the alcohol to the corresponding

aldehyde, 6-Chloropiperonal, a precursor for imines, and other carbonyl derivatives.

Esterification/Etherification: The alcohol can be converted into esters or ethers, allowing for

its use as a promoiety in prodrug strategies or for linking to other molecular fragments.

Halogenation: Conversion to the more reactive benzylic halide (e.g., using SOCl₂) creates a

potent electrophile for introducing the 6-chloropiperonyl moiety via nucleophilic substitution

reactions.

Potential in Medicinal Chemistry
While direct biological activity data for 6-Chloropiperonyl alcohol is not widely published, its

structure contains pharmacophoric elements that suggest potential for use in drug design.

Modulation of Lipophilicity: The chlorine atom increases lipophilicity compared to the parent

piperonyl alcohol, which can enhance membrane permeability and influence drug

distribution.[3]
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Metabolic Blocking: Aromatic chlorination can block sites of metabolic oxidation by

cytochrome P450 enzymes, a common strategy to increase the half-life of a drug candidate.

Scaffold for Bioactive Compounds: The piperonyl (methylenedioxybenzene) moiety is found

in numerous natural and synthetic compounds with diverse biological activities, including

antimicrobial and insecticidal properties.[13][14] This scaffold can be used as a starting point

for developing novel analogues of known drugs. For instance, its derivatives could be

explored for antioxidant or neuroprotective effects, areas where similar heterocyclic

structures have shown promise.[15]

Analytical Methods for Quality Control
Ensuring the purity and identity of 6-Chloropiperonyl alcohol is critical. High-Performance

Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for

quality control. A commercial specification sheet notes an assay purity of ≥97.5% by GC.[4]

Reverse-Phase HPLC (RP-HPLC) Protocol
This method is ideal for determining the purity of the compound and identifying non-volatile

impurities.

Chromatographic System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting

point would be a 60:40 (v/v) mixture of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of 220 nm or 254 nm, where the aromatic ring

exhibits strong absorbance.[16]

Sample Preparation: Prepare a stock solution of the sample in acetonitrile or the mobile

phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the

linear range of the detector.

Injection Volume: 10 µL.
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Quantification: Purity is determined by calculating the area percentage of the main peak

relative to the total peak area.

Safety, Handling, and Storage
Proper handling is essential due to the irritant nature of the compound.

GHS Hazard Information
Hazard Code Statement Class

H315 Causes skin irritation Warning

H319 Causes serious eye irritation Warning

H335 May cause respiratory irritation Warning

Source: Aggregated GHS

information from ECHA C&L

Inventory.[1][5]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume

hood.

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

Respiratory Protection: Avoid inhaling dust. If dust is generated, use a NIOSH-approved

respirator.[17]

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents and sources of ignition.[17]

Conclusion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/7015319
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9316005.htm
https://www.fishersci.com/store/msds?partNumber=AC131350250&productDescription=PIPERONYL+ALCOHOL%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC131350250&productDescription=PIPERONYL+ALCOHOL%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC131350250&productDescription=PIPERONYL+ALCOHOL%2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2620531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6-Chloropiperonyl alcohol (CAS 2591-25-5) is a strategically valuable synthetic intermediate

with significant potential for applications in drug discovery and materials science. Its well-

defined physicochemical properties, coupled with a straightforward synthetic pathway, make it

an accessible and versatile building block. The presence of the chlorine atom provides a crucial

handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic

properties of lead compounds. Future research will likely focus on incorporating this moiety into

libraries of novel compounds to explore a wider range of biological activities, leveraging the

established importance of halogenated aromatics in modern pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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